(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride (R)-tetrahydropapaverine is a benzylisoquinoline alkaloid that is (R)-norlaudanosoline in which the four phenolic hydrogens have been replaced by methyl groups. It is an aromatic ether, a benzylisoquinoline alkaloid, a benzyltetrahydroisoquinoline, a polyether and a secondary amino compound. It derives from a (R)-norlaudanosoline. It is a conjugate base of a (R)-tetrahydropapaverine(1+).
Brand Name: Vulcanchem
CAS No.: 54417-53-7
VCID: VC20829405
InChI: InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H
SMILES: COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC.[Cl-]
Molecular Formula: C20H26ClNO4
Molecular Weight: 379.9 g/mol

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride

CAS No.: 54417-53-7

Cat. No.: VC20829405

Molecular Formula: C20H26ClNO4

Molecular Weight: 379.9 g/mol

* For research use only. Not for human or veterinary use.

(R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride - 54417-53-7

Specification

Description (R)-tetrahydropapaverine is a benzylisoquinoline alkaloid that is (R)-norlaudanosoline in which the four phenolic hydrogens have been replaced by methyl groups. It is an aromatic ether, a benzylisoquinoline alkaloid, a benzyltetrahydroisoquinoline, a polyether and a secondary amino compound. It derives from a (R)-norlaudanosoline. It is a conjugate base of a (R)-tetrahydropapaverine(1+).
CAS No. 54417-53-7
Molecular Formula C20H26ClNO4
Molecular Weight 379.9 g/mol
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Standard InChI InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H
Standard InChI Key VMPLLPIDRGXFTQ-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl
SMILES COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC.[Cl-]
Canonical SMILES COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl

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